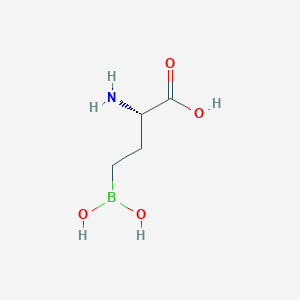![molecular formula C8H9N3 B11923622 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)
2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine involves the cyclization of appropriate precursors. For instance, a one-pot, three-component reaction involving 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil or 1,3-dimethyl-6-aminouracil in the presence of L-proline as an organocatalyst under reflux conditions can yield pyrrolo[3,2-d]pyrimidine derivatives . Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient approach for preparing pyrrolo[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.
化学反応の分析
Types of Reactions
2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyclopentylamine, diisopropylethylamine (DIPEA), and ethyl acetate . Reaction conditions may vary depending on the desired product, but typical conditions include room temperature reactions and the use of organic solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated or alkylated products.
科学的研究の応用
2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent.
Pharmaceutical Research: The compound is explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a DNA or RNA alkylator, leading to DNA damage and inhibition of cell proliferation . Additionally, it can inhibit key enzymes such as purine nucleoside phosphorylase (PNP) and dihydrofolate reductase (DHFR), which are involved in nucleotide metabolism and cell growth .
類似化合物との比較
2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: This compound has similar biological activities but differs in its substitution pattern and specific applications.
Pyrido[2,3-d]pyrimidine: Another related compound with distinct pharmacological properties and uses in medicinal chemistry.
Thieno[3,2-d]pyrimidine: This compound is known for its kinase inhibitory activity and is used in cancer research.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for the development of new therapeutic agents.
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-5-3-7-8(10-5)4-9-6(2)11-7/h3-4,10H,1-2H3 |
InChIキー |
MFYXPMUHZGGYBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=NC=C2N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)
![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)



![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)


